molecular formula C17H17N3O5 B6983225 3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol

3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol

Cat. No.: B6983225
M. Wt: 343.33 g/mol
InChI Key: AOGSPRQISCUMKZ-UHFFFAOYSA-N
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Description

3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol typically involves multi-step organic reactions. One common approach includes:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the 1,2-Oxazole Ring: This step often involves the reaction of a nitrile oxide with an alkyne.

    Coupling with the Phenol Group: The final step involves coupling the synthesized heterocycles with a phenol derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxadiazole and oxazole rings can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group on the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced heterocycles.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its multiple heterocyclic rings make it a candidate for use in organic electronics and photonics.

Biology

Biologically, 3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors could make it useful in treating diseases such as cancer or infections.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or mechanical properties. Its stability and reactivity make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol exerts its effects depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-oxazole: Similar structure but lacks the oxane ring.

    3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol: Similar but without the oxazole ring.

    3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazole: Lacks both the phenol and oxazole rings.

Uniqueness

The uniqueness of 3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

3-[3-[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-22-17(5-7-23-8-6-17)16-18-15(25-20-16)13-10-14(24-19-13)11-3-2-4-12(21)9-11/h2-4,9-10,21H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGSPRQISCUMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C2=NOC(=N2)C3=NOC(=C3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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